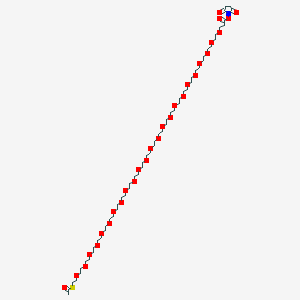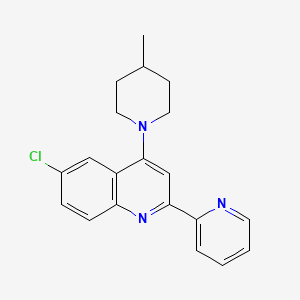
6-Chloro-4-(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution with piperidine: The 4-position can be substituted with 4-methylpiperidine through nucleophilic substitution reactions.
Pyridine ring attachment: The pyridine ring can be introduced via cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the quinoline or pyridine rings, leading to partially or fully reduced products.
Substitution: The compound can participate in various substitution reactions, especially at the chlorine or piperidine positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted quinoline derivatives, reduced forms, or oxidized products.
Scientific Research Applications
6-Chloro-4-(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline may have applications in:
Medicinal Chemistry: Potential use as a lead compound for developing drugs targeting specific biological pathways.
Biological Research: Studying its effects on cellular processes, enzyme inhibition, or receptor binding.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include kinases, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Piperidine derivatives: Compounds like piperidine itself or its methylated forms.
Pyridine derivatives: Compounds containing the pyridine ring, such as nicotine or pyridoxine.
Uniqueness
6-Chloro-4-(4-methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C20H20ClN3 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
6-chloro-4-(4-methylpiperidin-1-yl)-2-pyridin-2-ylquinoline |
InChI |
InChI=1S/C20H20ClN3/c1-14-7-10-24(11-8-14)20-13-19(18-4-2-3-9-22-18)23-17-6-5-15(21)12-16(17)20/h2-6,9,12-14H,7-8,10-11H2,1H3 |
InChI Key |
RWXMMYFJVKEOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4-dimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B14861225.png)
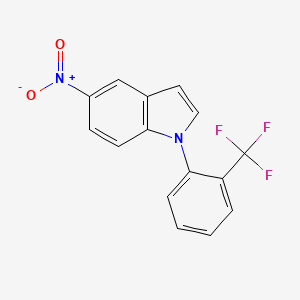


![N'-[9-[(1S,3R,4S,7R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14861253.png)
![(Z)-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B14861256.png)

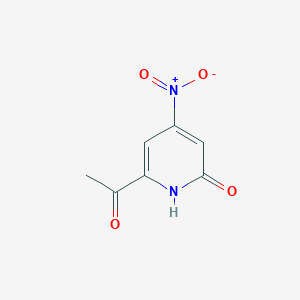
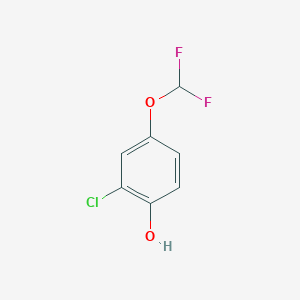
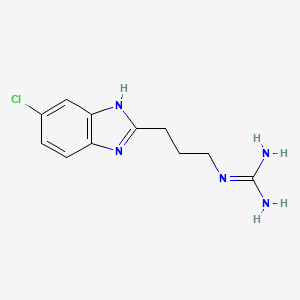

![methyl 2-({5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B14861290.png)
![2-[4-[Hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]phenyl]acetic acid](/img/structure/B14861296.png)
